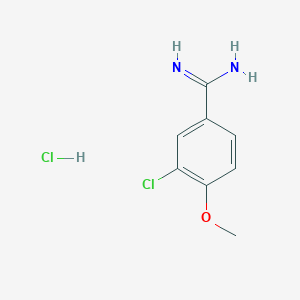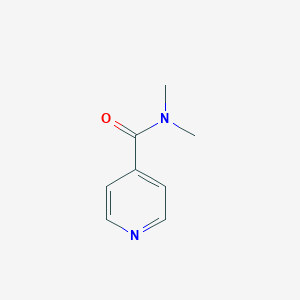
n,n-Dimethylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-Dimethylpyridine-4-carboxamide, also known as DMPC, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a common organic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. DMPC has been found to exhibit interesting biological activities, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of n,n-Dimethylpyridine-4-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting binding properties with proteins and nucleic acids, suggesting that it may have potential applications in the field of molecular biology.
Biochemical and Physiological Effects:
n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for various research applications. n,n-Dimethylpyridine-4-carboxamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. n,n-Dimethylpyridine-4-carboxamide has also been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,n-Dimethylpyridine-4-carboxamide has several advantages for lab experiments, including its high purity and good yields. However, n,n-Dimethylpyridine-4-carboxamide is also known to be highly flammable and toxic, making it potentially hazardous to handle. Careful handling and safety precautions are therefore necessary when working with n,n-Dimethylpyridine-4-carboxamide.
Zukünftige Richtungen
There are several future directions for research on n,n-Dimethylpyridine-4-carboxamide. One potential direction is the investigation of n,n-Dimethylpyridine-4-carboxamide's potential as a drug candidate for the treatment of various diseases. Another potential direction is the development of new synthetic methods for n,n-Dimethylpyridine-4-carboxamide that are more efficient and environmentally friendly. Finally, the investigation of n,n-Dimethylpyridine-4-carboxamide's potential applications in the field of materials science, such as in the development of new organic electronic devices, is also a promising direction for future research.
Synthesemethoden
N,n-Dimethylpyridine-4-carboxamide can be synthesized through various methods, including the reaction of pyridine-4-carboxylic acid with dimethylamine in the presence of a catalyst such as triethylamine. Another method involves the reaction of pyridine-4-carboxylic acid with dimethylformamide in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide. These methods have been found to yield high purity n,n-Dimethylpyridine-4-carboxamide with good yields.
Wissenschaftliche Forschungsanwendungen
N,n-Dimethylpyridine-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of n,n-Dimethylpyridine-4-carboxamide is in the field of organic electronics, where it has been found to exhibit excellent charge transport properties. n,n-Dimethylpyridine-4-carboxamide has also been studied for its potential application as a catalyst in organic reactions, where it has been found to exhibit good catalytic activity. In addition, n,n-Dimethylpyridine-4-carboxamide has been found to exhibit interesting biological activities, making it a promising candidate for drug discovery.
Eigenschaften
CAS-Nummer |
1903-64-6 |
|---|---|
Produktname |
n,n-Dimethylpyridine-4-carboxamide |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
WYQRNAHSMSMAMV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
Kanonische SMILES |
CN(C)C(=O)C1=CC=NC=C1 |
Andere CAS-Nummern |
1903-64-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



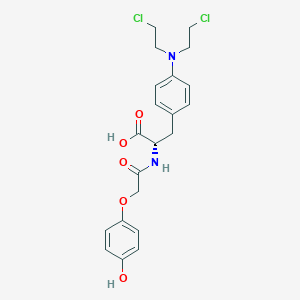
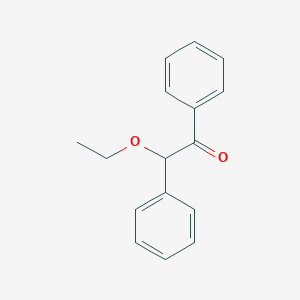
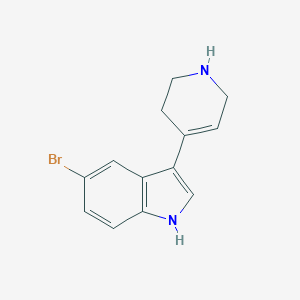
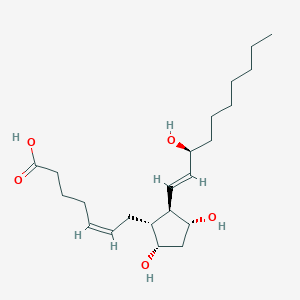
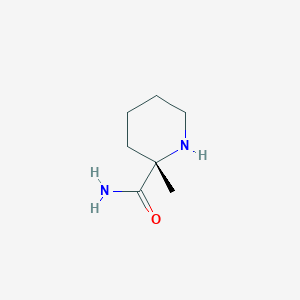
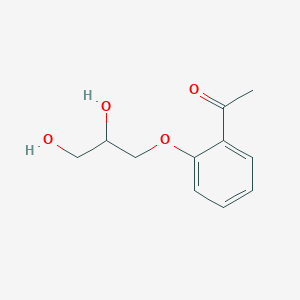
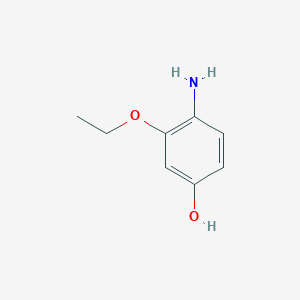
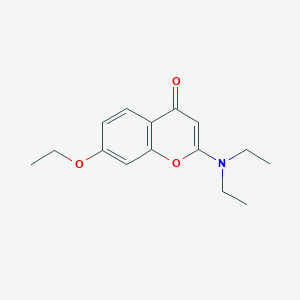
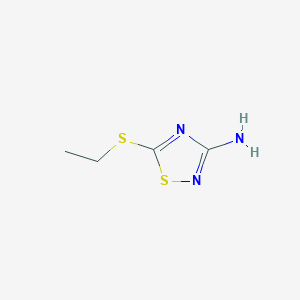
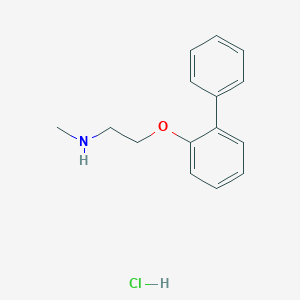
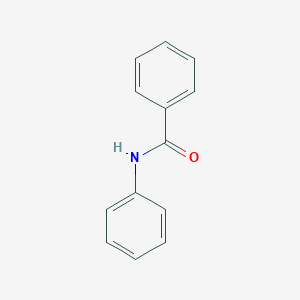
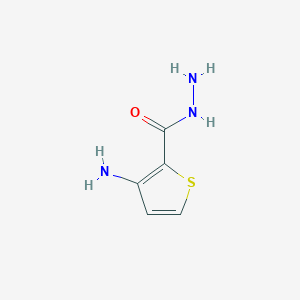
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
